Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-
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Overview
Description
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- is a complex organic compound that features a phenol group attached to a quinoline structure via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the phenol or quinoline rings .
Scientific Research Applications
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methylphenyl)amino]methyl}phenol
- Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
- Phenol, 4-[2-[4-(methylamino)phenyl]diazenyl]-
Uniqueness
Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its quinoline ring system, combined with the phenol group, allows for a wide range of chemical modifications and applications that may not be possible with simpler compounds .
Properties
CAS No. |
918970-03-3 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[[2-(4-methylphenyl)quinolin-4-yl]amino]phenol |
InChI |
InChI=1S/C22H18N2O/c1-15-6-8-16(9-7-15)21-14-22(19-4-2-3-5-20(19)24-21)23-17-10-12-18(25)13-11-17/h2-14,25H,1H3,(H,23,24) |
InChI Key |
KOSXBKZLJOZVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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